Ethyl-4-Phenyl-1H-Pyrrol-2-carboxylat
Übersicht
Beschreibung
Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by an ethyl ester group at the 2-position and a phenyl group at the 4-position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-phenyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Pyrrole derivatives, a class to which this compound belongs, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the pyrrole derivative.
Biochemical Pathways
Pyrrole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structure and target . The downstream effects of these interactions can vary widely and could include changes in cellular signaling, gene expression, or metabolic processes.
Result of Action
Pyrrole derivatives have been found to have various effects at the molecular and cellular level, including changes in enzyme activity, alterations in cellular signaling, and impacts on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized within the body .
Biochemische Analyse
Biochemical Properties
Pyrrole derivatives have been shown to interact with various enzymes and proteins . For instance, some pyrrole derivatives have demonstrated potent cytotoxic activity in vitro against a variety of murine and human suspended and solid tumor models
Cellular Effects
For example, they have demonstrated potent cytotoxic activity against various cancer cell lines
Molecular Mechanism
Pyrrole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrrole derivatives are known to be involved in various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-phenyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-ethanol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-formylpyrrole-2-carboxylate: Similar structure but with a formyl group instead of a phenyl group.
Ethyl 4-methylpyrrole-2-carboxylate: Contains a methyl group at the 4-position instead of a phenyl group.
Ethyl 4-bromopyrrole-2-carboxylate: Features a bromine atom at the 4-position.
Uniqueness
Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
Biologische Aktivität
Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is a pyrrole derivative noted for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of approximately 215.25 g/mol. This compound is being researched for various therapeutic applications, including antimicrobial and anticancer properties.
Ethyl 4-phenyl-1H-pyrrole-2-carboxylate interacts with several biological targets, including enzymes and receptors. Its mode of action typically involves:
- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes, affecting metabolic pathways crucial for cellular functions.
- Binding to Receptors : It may bind to various receptors, influencing cellular signaling and gene expression.
Biochemical Pathways
The compound has been shown to affect multiple biochemical pathways, leading to significant cellular effects such as:
- Cytotoxic Activity : Studies indicate that it exhibits potent cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.
- Alterations in Gene Expression : Ethyl 4-phenyl-1H-pyrrole-2-carboxylate can modulate gene expression profiles, contributing to its biological effects.
Environmental Influences
The efficacy and stability of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate can be influenced by environmental factors such as temperature, pH, and the presence of other molecules. These factors can significantly impact its interaction with biological systems and its overall therapeutic potential.
Antimicrobial Properties
Research has highlighted the antimicrobial properties of ethyl 4-phenyl-1H-pyrrole-2-carboxylate. For example, it has shown activity against various bacterial strains, indicating its potential use in treating infections.
Anticancer Activity
Several studies have focused on the anticancer properties of this compound:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 15.3 | Significant cytotoxicity |
MCF7 (breast cancer) | 10.7 | High inhibition of growth |
A549 (lung cancer) | 12.5 | Induction of apoptosis |
These findings suggest that ethyl 4-phenyl-1H-pyrrole-2-carboxylate could be developed into a therapeutic agent for cancer treatment.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of ethyl 4-phenyl-1H-pyrrole-2-carboxylate, which demonstrated enhanced biological activity compared to the parent compound. Modifications in the substituents on the pyrrole ring were found to significantly affect both potency and selectivity against specific cancer types .
Eigenschaften
IUPAC Name |
ethyl 4-phenyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIPFRQBFFKOTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.